
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-6989, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to possess potent antitumor activity and has been studied extensively for its potential as a therapeutic agent for various types of cancers.
Mecanismo De Acción
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of bromodomain-containing proteins, which play a key role in the regulation of gene expression. Specifically, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of these proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of genes that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of PARP. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest in the G1 phase. In addition, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent antitumor activity, which has been demonstrated in a variety of cancer cell lines and animal models. In addition, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has a relatively low toxicity profile, making it a promising candidate for cancer therapy. However, one limitation of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility in aqueous solutions, which may limit its clinical utility.
Direcciones Futuras
There are several potential future directions for the study of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins, which may lead to improved cancer therapies. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which may help to guide patient selection for clinical trials. Finally, the combination of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide with other anti-cancer agents may enhance its therapeutic efficacy and reduce the likelihood of drug resistance.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-3-oxobutanamide. This intermediate is then reacted with 4,6-dimethyl-2-aminopyrimidine to yield the final product, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, lung, and prostate cancer. It has been shown to possess potent antitumor activity by inhibiting the activity of bromodomain-containing proteins, which play a key role in the regulation of gene expression. N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRHSLSYHNADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


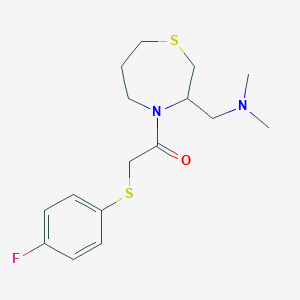
![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
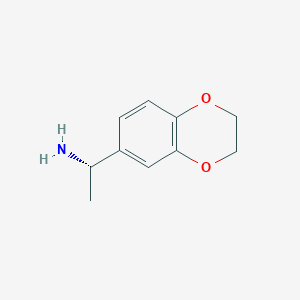

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)
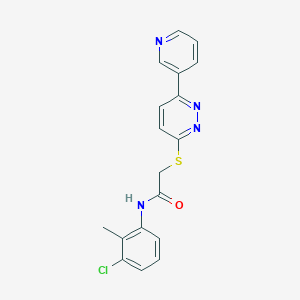
![3-[(2E)-2-{[(2-fluorophenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2693180.png)
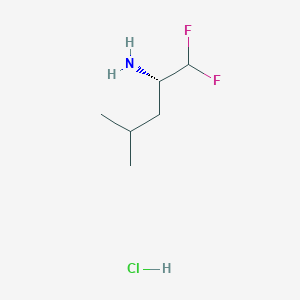
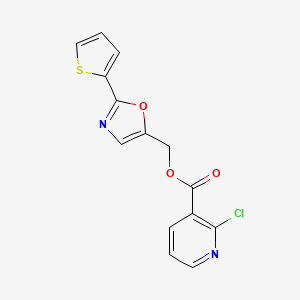
![(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B2693184.png)
